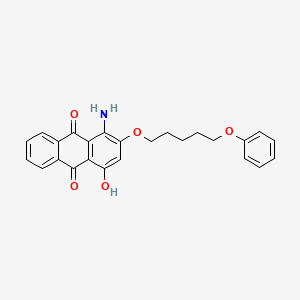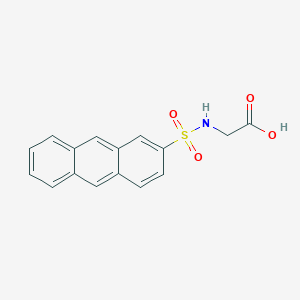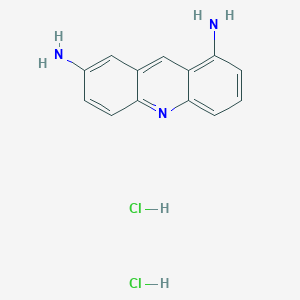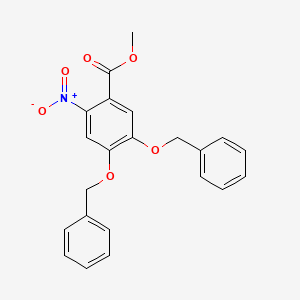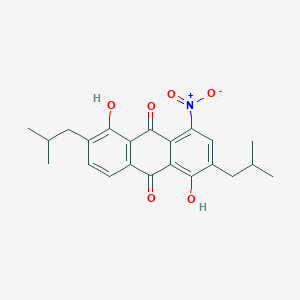
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is an organic compound with a complex structure that includes an aminooxy group, a methoxy group, and an acrylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of a phenylacetic acid derivative with an aminooxy compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain biomolecules, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxypropanoate
- Ethyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
- Propyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
Uniqueness
(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is unique due to its specific structural features, such as the presence of both an aminooxy group and a methoxyacrylate ester.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
methyl (E)-2-[2-(aminooxymethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H15NO4/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-17-13/h3-6,8H,7,13H2,1-2H3/b11-8+ |
Clave InChI |
VGOXZEMRLRLQKV-DHZHZOJOSA-N |
SMILES isomérico |
CO/C=C(\C1=CC=CC=C1CON)/C(=O)OC |
SMILES canónico |
COC=C(C1=CC=CC=C1CON)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


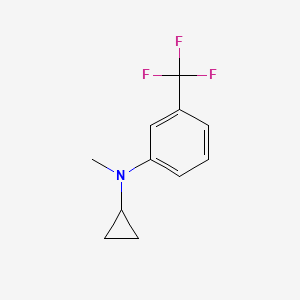
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
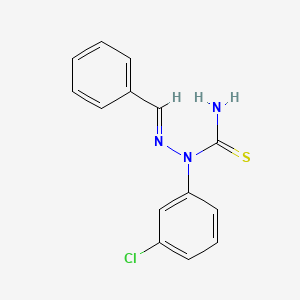
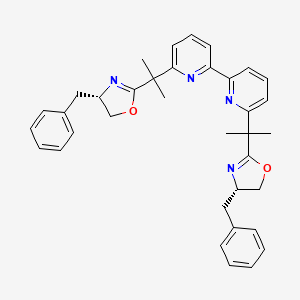
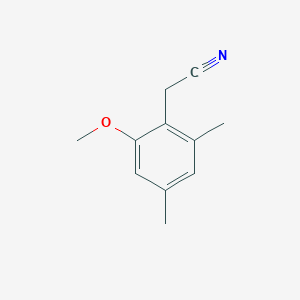
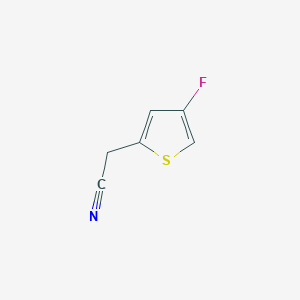
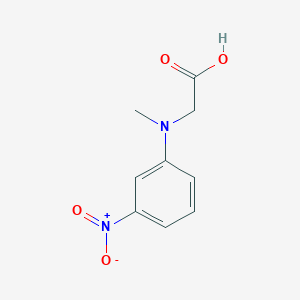
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
